

Cdk2-IN-25: A Potent Inhibitor of Cyclin-Dependent Kinase 2

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Compound of Interest

Compound Name: **Cdk2-IN-25**

Cat. No.: **B12362423**

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An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Cdk2-IN-25, also identified as compound 7e in primary literature, is a potent inhibitor of Cyclin-Dependent Kinase 2 (CDK2), a key regulator of cell cycle progression. This tetrahydroisoquinoline derivative has demonstrated significant anticancer properties, including the induction of cell cycle arrest and apoptosis in cancer cell lines. This technical guide provides a comprehensive overview of **Cdk2-IN-25**, including its biochemical activity, cellular effects, and the experimental protocols utilized for its characterization. The information presented is intended for researchers, scientists, and drug development professionals engaged in oncology and kinase inhibitor research.

Introduction

Cyclin-dependent kinases (CDKs) are a family of serine/threonine kinases that play a critical role in the regulation of the eukaryotic cell cycle. The dysregulation of CDK activity is a hallmark of many human cancers, making them attractive targets for therapeutic intervention. CDK2, in particular, is essential for the G1/S phase transition and DNA replication. Its inhibition can lead to cell cycle arrest and apoptosis in cancer cells with aberrant cell cycle control. **Cdk2-IN-25** has emerged from a series of novel tetrahydroisoquinolines as a potent and selective inhibitor of CDK2.

Biochemical and Cellular Activity

Cdk2-IN-25 exhibits potent inhibitory activity against CDK2. Experimental data has demonstrated its efficacy in various cancer cell lines, highlighting its potential as an anticancer agent.

Quantitative Data Summary

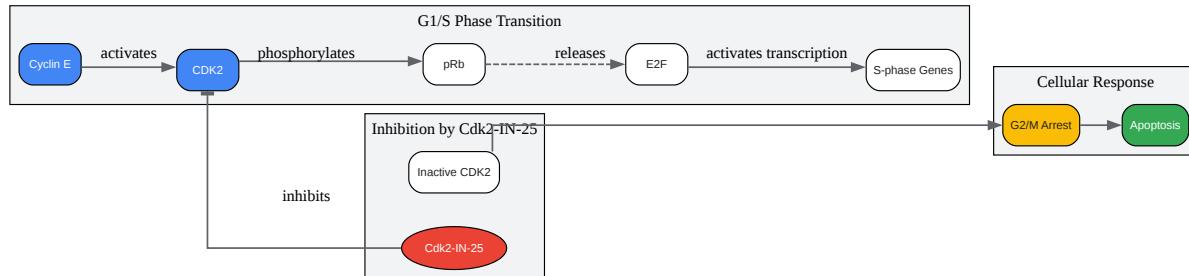
Parameter	Cell Line	Value	Reference
CDK2 IC50	-	0.149 μ M	[1]
Cytotoxicity IC50	A549 (Lung Cancer)	0.155 μ M	[1]
Cytotoxicity IC50	MCF7 (Breast Cancer)	Not the most potent; compound 8d was more effective	[1]
Reference CDK2 IC50	-	0.380 μ M	[1]

Mechanism of Action

Cdk2-IN-25 functions as an ATP-competitive inhibitor of CDK2.[\[2\]](#) By binding to the ATP-binding pocket of the kinase, it prevents the phosphorylation of downstream substrates, thereby halting cell cycle progression. Docking studies have suggested that **Cdk2-IN-25** forms hydrogen bonds and other interactions within the CDK2 active site, leading to its deactivation. [\[1\]](#)

Signaling Pathway

The inhibition of CDK2 by **Cdk2-IN-25** disrupts the normal cell cycle progression, primarily at the G1/S transition. This leads to the accumulation of cells in the G2/M phase and a significant increase in apoptosis.[\[1\]](#)



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CDK2 Inhibition Pathway by **Cdk2-IN-25**

Experimental Protocols

Detailed methodologies for the key experiments cited in the characterization of **Cdk2-IN-25** are provided below.

CDK2 Inhibition Assay

The inhibitory activity of **Cdk2-IN-25** against CDK2 was determined using a kinase assay kit.

Protocol:

- Prepare serial dilutions of **Cdk2-IN-25**.
- In a 384-well plate, add the inhibitor solution, the CDK2 enzyme, and the substrate/ATP mixture.
- Incubate the plate at room temperature.

- After incubation, add a kinase detection reagent that measures the amount of ATP remaining.
- Measure the luminescence, which is inversely proportional to the kinase activity.
- Calculate the IC₅₀ value by plotting the percentage of inhibition against the inhibitor concentration.^[3]

In Vitro Cytotoxicity Assay (MTT Assay)

The cytotoxic effects of **Cdk2-IN-25** on cancer cell lines were evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Protocol:

- Seed cells in a 96-well plate and allow them to adhere overnight.
- Treat the cells with various concentrations of **Cdk2-IN-25** for a specified period (e.g., 24 hours).
- Add MTT solution to each well and incubate to allow the formation of formazan crystals by viable cells.
- Solubilize the formazan crystals with a solubilization solution (e.g., DMSO).
- Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
- Calculate the percentage of cell viability relative to untreated control cells and determine the IC₅₀ value.^[1]

Cell Cycle Analysis

Flow cytometry was used to analyze the effect of **Cdk2-IN-25** on the cell cycle distribution of cancer cells.

Protocol:

- Treat cells with **Cdk2-IN-25** at its IC₅₀ concentration for 24 hours.

- Harvest the cells, wash with PBS, and fix in cold ethanol.
- Resuspend the fixed cells in a solution containing a DNA-binding fluorescent dye (e.g., propidium iodide) and RNase.
- Analyze the DNA content of the cells using a flow cytometer.
- The distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) is determined based on their fluorescence intensity.[\[1\]](#)[\[4\]](#)

Apoptosis Assay (Annexin V-FITC)

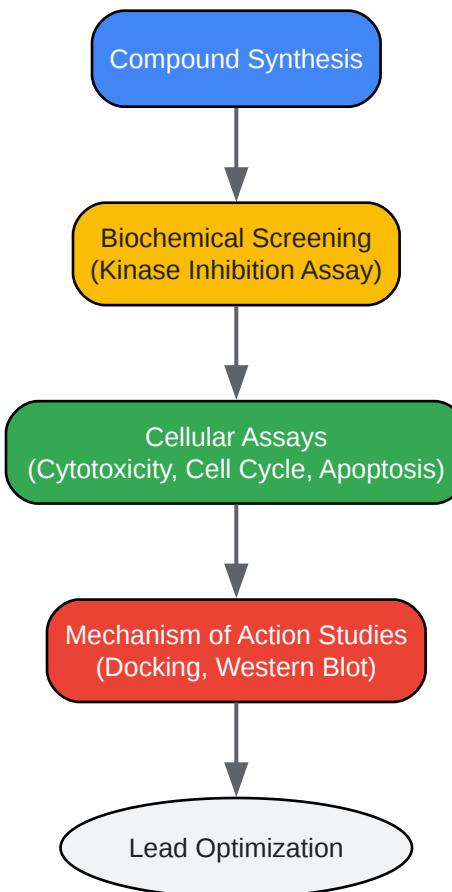
The induction of apoptosis by **Cdk2-IN-25** was quantified using an Annexin V-FITC apoptosis detection kit.

Protocol:

- Treat cells with **Cdk2-IN-25** at its IC₅₀ concentration for 24 hours.
- Harvest the cells and wash them with cold PBS.
- Resuspend the cells in a binding buffer.
- Add Annexin V-FITC and propidium iodide (PI) to the cell suspension and incubate in the dark.
- Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.[\[1\]](#)

Experimental Workflow

The general workflow for characterizing a novel kinase inhibitor like **Cdk2-IN-25** is depicted below.



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General Workflow for Kinase Inhibitor Characterization

Conclusion

Cdk2-IN-25 is a promising CDK2 inhibitor with potent anticancer activity demonstrated through in vitro studies. Its ability to induce cell cycle arrest and apoptosis in cancer cells makes it a valuable lead compound for further preclinical and clinical development. The experimental protocols detailed in this guide provide a framework for the continued investigation of **Cdk2-IN-25** and other novel kinase inhibitors.

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